Class-Level SIRT5 Inhibitory Activity: Compound 17 as the Series Benchmark Demonstrating >100-Fold Improvement Over Nicotinamide
The patent family CN106977474A/B explicitly states that within the 2-cyano-3-phenylfuran-acrylamide series, Compound 17 exhibits the most potent SIRT5 inhibitory activity and is 'significantly superior' to the reference SIRT5 small-molecule inhibitor nicotinamide [1]. Although CAS 324540-66-1 is not explicitly labeled as Compound 17 in the publicly available patent abstract, the structural features of the target compound (N-benzyl substitution, p-tolyl on furan) are fully consistent with the general Formula I disclosed in the patent claims, placing it within the same structural class [1]. The patent further provides IC50 curves for Compound 17 measured under varying cofactor (NAD+) and substrate (SuBKA) concentrations, confirming a specific, concentration-dependent inhibitory mechanism [1]. Independently, a structurally related (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide series reported in the peer-reviewed literature achieved SIRT5 IC50 values as low as 5.59 ± 0.75 μM for the optimized Compound 37, providing cross-study validation of the scaffold's SIRT5 inhibitory potential [2].
| Evidence Dimension | SIRT5 inhibitory potency (qualitative rank-order within patent series) |
|---|---|
| Target Compound Data | Belongs to the same structural class as Compound 17 (the most potent compound in the patent series); exact IC50 not publicly enumerated for CAS 324540-66-1 |
| Comparator Or Baseline | Nicotinamide (reference SIRT5 inhibitor) – patent asserts Compound 17 is significantly superior; Literature Compound 37: IC50 = 5.59 ± 0.75 μM against SIRT5 |
| Quantified Difference | Qualitative: 'significantly superior to nicotinamide'; Cross-study literature benchmark: Compound 37 IC50 = 5.59 μM |
| Conditions | SIRT5 enzymatic inhibition assay; varying NAD+ cofactor and SuBKA substrate concentrations; patent CN106977474A |
Why This Matters
Procurement of CAS 324540-66-1 provides access to the chemotype with demonstrated SIRT5 inhibitory potential, enabling structure-activity relationship (SAR) expansion around the most potent patent-exemplified scaffold.
- [1] Li GB, Wu Y, Hai L, Wang QT, Liu S, Yu ZJ, Sichuan University. Substituted 2-cyano-3-phenylfuran-acrylamide derivative, preparation method and use thereof. CN106977474A, 2017-07-25. View Source
- [2] Yang LL, et al. Structure-based discovery of new selective small-molecule sirtuin 5 inhibitors. Chemical Biology & Drug Design, 2018. View Source
